molecular formula C5H4INO B189409 2-Iodopyridin-3-ol CAS No. 40263-57-8

2-Iodopyridin-3-ol

Cat. No.: B189409
CAS No.: 40263-57-8
M. Wt: 221 g/mol
InChI Key: HJBGMPCMSWJZNH-UHFFFAOYSA-N
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Description

2-Iodopyridin-3-ol is an organic compound with the molecular formula C5H4INO. It is a derivative of pyridine, where an iodine atom is substituted at the second position and a hydroxyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodopyridin-3-ol typically involves the iodination of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where pyridin-3-ol is reacted with iodine in the presence of a catalyst. This method ensures higher yields and better control over reaction parameters, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Iodopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodopyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Iodopyridin-3-ol involves its ability to interact with biological targets through halogen bonding and hydrogen bonding. The iodine atom plays a crucial role as a halogen-bond donor, which can influence the binding affinity and specificity of the compound towards its molecular targets. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 2-Chloro-6-iodopyridin-3-ol
  • 2-Bromo-5-iodopyridin-3-ol
  • 4-Amino-2-iodopyridin-3-ol

Comparison: 2-Iodopyridin-3-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBGMPCMSWJZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193254
Record name 2-Iodopyridin-3-ol
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Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40263-57-8
Record name 2-Iodo-3-pyridinol
Source CAS Common Chemistry
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Record name 2-Iodopyridin-3-ol
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Record name 40263-57-8
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Record name 2-Iodopyridin-3-ol
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Record name 2-iodopyridin-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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